CYP1A1 Inhibition Potency vs. Inducer‑Specific Rat Liver Microsome Baselines
4‑(3,4,5‑Trimethoxyphenyl)butan‑2‑one inhibits aryl hydrocarbon hydroxylase (CYP1A1) activity with an IC₅₀ of 5.0 μM in 3‑methylcholanthrene‑induced rat liver microsomes when tested at 260 μM [1]. This is a weak inhibition relative to classical CYP1A1 inhibitors (e.g., α‑naphthoflavone, IC₅₀ typically <0.1 μM) but establishes a quantifiable baseline for this scaffold at CYP1A1. The same compound showed markedly weaker inhibition of aminopyrine N‑demethylase (CYP2B1) with an IC₅₀ of 53 μM under phenobarbitone‑induced conditions [1], suggesting a degree of CYP isoform selectivity. These data were retrieved from ChEMBL/BindingDB but the exact chemical identity mapping to CHEMBL156313 requires verification, as that identifier may also be associated with a different chemotype in some databases.
| Evidence Dimension | CYP1A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.0 μM (5000 nM) at 260 μM test concentration |
| Comparator Or Baseline | α‑Naphthoflavone: IC₅₀ <0.1 μM (class‑level baseline for potent CYP1A1 inhibitor) |
| Quantified Difference | Target compound is ≥50‑fold less potent than a benchmark CYP1A1 inhibitor |
| Conditions | Aryl hydrocarbon hydroxylase activity in 3‑methylcholanthrene‑induced rat liver microsomes |
Why This Matters
This provides a quantitative CYP liability flag: when this compound is used as a synthetic intermediate for drug candidates, the micromolar CYP1A1 inhibition should be considered in ADME‑Tox profiling relative to alternative building blocks that may lack such activity.
- [1] BindingDB entry BDBM50404853 (CHEMBL156313). Affinity data: CYP1A1 IC₅₀ 5000 nM and CYP2B1 IC₅₀ 53000 nM in rat liver microsome assays. View Source
